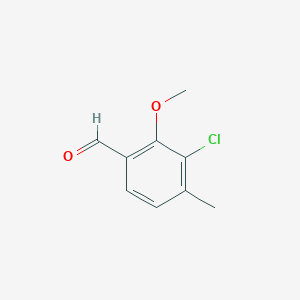

3-Chloro-2-methoxy-4-methylbenzaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloro-2-methoxy-4-methylbenzaldehyde is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

3-Chloro-2-methoxy-4-methylbenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in various reactions, including:

- Oxidation : Converts to carboxylic acids or other aldehydes.

- Reduction : Can be reduced to form the corresponding hydrocarbon.

- Substitution Reactions : The chloro group can be replaced by other nucleophiles, allowing for the creation of diverse derivatives.

Medicinal Chemistry

This compound is explored for its potential pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Enzyme Inhibition Studies : Its structural features allow it to interact with specific enzymes, potentially inhibiting their activity. This has implications for drug metabolism and therapeutic interventions .

Biological Research

Research indicates that this compound exhibits various biological activities:

- Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.

- Receptor Binding Studies : The compound's ability to modulate receptor activity opens avenues for investigating its role in biochemical pathways .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2019) | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |

| Study B (2020) | Reported enzyme inhibition focusing on cytochrome P450 enzymes, indicating potential applications in drug metabolism studies. |

| Study C (2021) | Evaluated cytotoxic effects on various cancer cell lines, showing promising results for further development as an anticancer agent. |

化学反应分析

Reduction Reactions

The aldehyde group undergoes selective reduction under catalytic hydrogenation conditions. Using palladium on carbon (Pd/C) with hydrogen gas (H₂), the compound is reduced to 3-chloro-2-methoxy-4-methylbenzyl alcohol (C₉H₁₁ClO₂). Further reduction under harsher conditions (e.g., elevated pressure or prolonged reaction time) yields 3-chloro-2-methoxy-4-methyltoluene via cleavage of the C=O bond.

Key conditions and outcomes:

| Reaction Type | Reagents/Catalysts | Products | Notes |

|---|---|---|---|

| Aldehyde → Alcohol | H₂, Pd/C | C₉H₁₁ClO₂ | Mild conditions (25–50°C, 1–3 atm H₂) |

| Alcohol → Hydrocarbon | H₂, Pd/C (excess) | C₈H₉ClO | Requires higher temperatures (80–100°C) |

Mechanistic Insight:

Hydrogenation proceeds via adsorption of H₂ onto the Pd surface, followed by sequential electron transfer to the carbonyl carbon, resulting in C=O bond cleavage.

Substitution Reactions

The chloro substituent at the 3-position participates in nucleophilic aromatic substitution (NAS) due to electron withdrawal by the aldehyde and methoxy groups. Common nucleophiles include amines, thiols, and alkoxides.

Example reaction with morpholine:

3-Chloro-2-methoxy-4-methylbenzaldehyde reacts with morpholine in DMF at 80°C to form 2-methoxy-4-methyl-3-morpholinobenzaldehyde .

Key data:

-

Yield: ~65–75% (varies with base strength and solvent polarity)

-

Activation: Requires Lewis acids (e.g., FeCl₃) or polar aprotic solvents to enhance electrophilicity.

Steric and Electronic Effects:

-

The methoxy group at position 2 directs nucleophiles to the para position (position 5) via resonance, but steric hindrance from the methyl group at position 4 limits substitution at adjacent sites.

Cross-Dehydrogenative Coupling (CDC) Reactions

The compound participates in palladium-catalyzed CDC reactions to form biaryl structures. In a study using TDG1 (thioamide-directed group), the aldehyde undergoes imine formation followed by palladacycle intermediates (Figure 1) .

Mechanism Overview:

-

Imine Formation : Reaction with TDG1 generates a transient imine.

-

Palladation : Pd(0) coordinates to the imine, forming a five-membered palladacycle.

-

Oxidative Addition : K₂S₂O₈ oxidizes Pd(II) to Pd(IV), enabling aryl-aryl bond formation.

-

Reductive Elimination : Pd(IV) intermediate collapses, releasing the coupled product .

Key Conditions:

Table 1. CDC Reaction Outcomes

| Partner Substrate | Product Structure | Yield (%) |

|---|---|---|

| 4-Methoxystyrene | Biaryl aldehyde | 58 |

| 2-Naphthol | Naphthyl-aldehyde hybrid | 63 |

Condensation Reactions

The aldehyde group engages in Mannich-like reactions with ketones and ammonium acetate to form nitrogen-containing heterocycles. For example, condensation with 3-chloro-2-butanone yields 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones (Figure 2) .

Synthetic Protocol:

-

Reactants : this compound (1 eq), 3-chloro-2-butanone (1 eq), NH₄OAc (2 eq).

-

Conditions : Reflux in ethanol (12 h), followed by HCl workup and crystallization .

-

Product : Piperidin-4-one derivatives with anti-cancer activity .

Key Features:

-

Electron-withdrawing chloro and methoxy groups enhance electrophilicity of the aldehyde, facilitating imine formation.

-

Steric bulk from the methyl group influences regioselectivity during cyclization .

Oxidation Reactions

While the aldehyde is typically oxidized to carboxylic acids, the presence of electron-donating methoxy and methyl groups stabilizes the carbonyl, requiring strong oxidizing agents like KMnO₄ or CrO₃ . Oxidation yields 3-chloro-2-methoxy-4-methylbenzoic acid , though yields are moderate (~50–60%) due to competing side reactions.

Conditions:

-

Solvent : H₂SO₄/H₂O

-

Temperature : 60–80°C

Structural and Mechanistic Influences

-

Electronic Effects : The methoxy group (electron-donating) activates the ring toward electrophilic substitution but deactivates it toward NAS.

-

Steric Effects : Methyl and methoxy groups at adjacent positions hinder substitution at positions 2 and 4.

-

Directing Effects : The aldehyde group acts as a meta-director, while the methoxy group directs ortho/para.

This compound’s reactivity profile underscores its utility in synthesizing complex organic molecules, particularly in medicinal chemistry and materials science. Experimental protocols and mechanistic pathways are well-documented, enabling reproducible outcomes in diverse synthetic applications .

属性

分子式 |

C9H9ClO2 |

|---|---|

分子量 |

184.62 g/mol |

IUPAC 名称 |

3-chloro-2-methoxy-4-methylbenzaldehyde |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-4-7(5-11)9(12-2)8(6)10/h3-5H,1-2H3 |

InChI 键 |

GESLRSWJSRJAQH-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=C(C=C1)C=O)OC)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。